Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]- is a complex organic compound belonging to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]- typically involves the reaction of octadecanoic acid with ethanolamine and subsequent amidation with another molecule of octadecanoic acid. The reaction conditions often include:
Temperature: Moderate heating (around 60-80°C)
Catalysts: Acid or base catalysts to facilitate the reaction
Solvents: Organic solvents like dichloromethane or toluene
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reagents and controlled reaction environments is crucial to obtain a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]- has several applications in scientific research, including:
Chemistry: Used as a surfactant or emulsifying agent in various chemical reactions.
Biology: Studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the formulation of cosmetics, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]- involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Stearamide: Another long-chain amide with similar properties.
Oleamide: An amide derived from oleic acid with different unsaturation levels.
Palmitamide: A shorter-chain amide with similar functional groups.
Uniqueness
Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]- is unique due to its specific combination of long carbon chains and functional groups, which confer distinct chemical and physical properties. Its ability to form stable emulsions and interact with biological membranes sets it apart from other similar compounds.
Properties
CAS No. |
7709-17-3 |
---|---|
Molecular Formula |
C40H80N2O3 |
Molecular Weight |
637.1 g/mol |
IUPAC Name |
N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide |
InChI |
InChI=1S/C40H80N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)41-35-36-42(37-38-43)40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43H,3-38H2,1-2H3,(H,41,44) |
InChI Key |
BUXIQCHPJNBMRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCO)C(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.